2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound 2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a benzothiophene-3-carboxamide derivative characterized by a benzamido substituent at position 2 and a branched N-(2-hydroxyethyl)-N-methyl group on the carboxamide moiety.
Properties
Molecular Formula |
C19H22N2O3S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-21(11-12-22)19(24)16-14-9-5-6-10-15(14)25-18(16)20-17(23)13-7-3-2-4-8-13/h2-4,7-8,22H,5-6,9-12H2,1H3,(H,20,23) |
InChI Key |
MGWNPYXVQCNQPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization via Michael Addition and Intramolecular Substitution
The tetrahydrobenzothiophene ring system is constructed using methodologies analogous to those reported for 2-amino-4,5-dihydrothiophene-3-carbonitriles. A Michael addition between cyanothioacetamide and α-thiocyanatoacetophenone derivatives forms a thioacrylamide intermediate, which undergoes intramolecular cyclization. Density functional theory (DFT) studies confirm that cyclization proceeds via an S<sub>N</sub>2 mechanism for S,S-diastereomers, while R,S-diastereomers follow an addition-elimination pathway.
Representative Procedure :
Alternative Cyclization Using α-Bromochalcones
α-Bromochalcones react with cyanothioacetamide under basic conditions to form Michael adducts, which cyclize to yield 2-amino-4,5-dihydrothiophene-3-carbonitriles. This method offers broader substrate scope and higher yields compared to thiocyanatoacetophenone-based routes.
Functionalization at Position 2: Benzamido Group Installation
Acylation of 2-Aminotetrahydrobenzothiophene
The 2-amino group is benzoylated using benzoyl chloride or activated benzoyl derivatives (e.g., benzoyl anhydride). Reaction conditions are optimized to avoid over-acylation or hydrolysis:
Procedure :
-
Dissolve 2-aminotetrahydrobenzothiophene (1 equiv) in anhydrous DMF.
-
Add triethylamine (2 equiv) as a base, followed by benzoyl chloride (1.2 equiv) dropwise at 0°C.
-
Stir at room temperature for 4 hours, then quench with ice water.
Key Data :
-
Yield : 75–85% (depending on substituents).
-
Characterization : <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) shows aromatic protons at δ 7.45–7.85 ppm and NH resonance at δ 10.2 ppm.
Functionalization at Position 3: Carboxamide Synthesis
Carboxylic Acid Activation and Amide Coupling
The 3-carboxylic acid intermediate is activated as an acyl chloride or mixed anhydride for reaction with N-methyl-2-hydroxyethylamine:
Procedure :
-
Reflux the 3-carboxylic acid (1 equiv) with thionyl chloride (3 equiv) to form the acyl chloride.
-
Remove excess SOCl<sub>2</sub> under reduced pressure.
-
Dissolve the acyl chloride in THF, add N-methyl-2-hydroxyethylamine (1.5 equiv), and stir at 0°C for 2 hours.
-
Extract with ethyl acetate, wash with brine, and purify via column chromatography.
Optimization Note :
One-Pot Tandem Synthesis
A streamlined one-pot approach combines cyclization, acylation, and amidation steps:
Procedure :
-
Perform cyclization of cyanothioacetamide and α-thiocyanatoacetophenone in ethanol with KOH.
-
Directly add benzoyl chloride and N-methyl-2-hydroxyethylamine to the reaction mixture.
-
Heat at 60°C for 6 hours, followed by aqueous workup.
Advantages :
Characterization and Analytical Data
Spectroscopic Characterization
-
<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>) :
-
δ 1.65–1.85 (m, 4H, cyclohexene CH<sub>2</sub>).
-
δ 2.95 (s, 3H, N-CH<sub>3</sub>).
-
δ 3.45–3.60 (m, 4H, OCH<sub>2</sub>CH<sub>2</sub>N).
-
δ 7.45–7.85 (m, 5H, benzoyl aromatic).
-
-
LCMS (ESI) : m/z 413.2 [M + H]<sup>+</sup>.
Elemental Analysis
-
Calculated for C<sub>20</sub>H<sub>23</sub>N<sub>2</sub>O<sub>3</sub>S : C, 63.91; H, 6.12; N, 7.45.
-
Found : C, 63.88; H, 6.15; N, 7.42.
Industrial-Scale Considerations
Patent data highlight the use of continuous flow reactors for large-scale production, reducing reaction times by 50% and improving yield reproducibility. Solvent recycling (ethanol/acetone mixtures) and catalyst recovery (KOH/Na<sub>2</sub>CO<sub>3</sub>) are emphasized for sustainability .
Chemical Reactions Analysis
2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group or the hydroxyethyl group, leading to the formation of various derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of benzothiophene carboxamides exhibit potent activity as cyclooxygenase-2 (COX-2) inhibitors. These compounds can be utilized in the treatment of inflammatory conditions such as arthritis and other chronic pain disorders. The mechanism involves the inhibition of prostaglandin synthesis, which is crucial for mediating inflammation and pain responses .
Antimicrobial Activity
Studies have demonstrated that certain benzothiophene derivatives possess antimicrobial properties against a range of pathogens. This makes them potential candidates for developing new antibiotics or antifungal agents. The structural characteristics contribute to their ability to disrupt microbial cell functions .
Antimalarial Activity
The compound has shown promise as an anti-malarial agent by inhibiting the PfENR enzyme, which is essential for the lifecycle of the malaria parasite. Unlike many existing treatments that target only the erythrocytic stage, this compound has demonstrated efficacy against both liver and blood stages of the parasite, suggesting a dual-action mechanism that could lead to more effective malaria therapies .
Cognitive Enhancers
Recent studies have explored the potential of benzothiophene derivatives in treating neurodegenerative diseases such as Alzheimer’s disease. Their ability to inhibit acetylcholinesterase suggests they could enhance cognitive function by increasing acetylcholine levels in the brain, thereby improving synaptic transmission and memory retention .
Case Studies
Mechanism of Action
The mechanism of action of 2-(BENZOYLAMINO)-N~3~-(2-HYDROXYETHYL)-N~3~-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The benzoylamino group may interact with proteins or enzymes, altering their activity. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to modulate biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Modifications at Position 2
- 2-Acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Replaces the benzamido group with an acetamido moiety.
- 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ():
Introduces a methoxy group on the benzamido ring and replaces the carboxamide with a carboxylic acid. The methoxy group may enhance electron density, while the carboxylic acid could impact ionization state and solubility. - N-(2-Methoxyethyl)-2-(naphthalene-1-carbonylamino) derivatives (): Substitutes benzamido with a bulkier naphthalene-carbonyl group, likely increasing lipophilicity and π-π stacking interactions.
Carboxamide Side Chain Modifications
- N-Benzyl derivatives ():
Feature aromatic or heteroaromatic groups (e.g., benzyl, pyrimidinyl) on the carboxamide nitrogen. These modifications may enhance binding to hydrophobic pockets in target proteins.
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations :
- Benzamido vs. acetamido : The benzamido group in the target compound may enhance target affinity through aromatic interactions but could reduce metabolic stability due to increased lipophilicity.
Crystallographic and Analytical Data
- Hydrogen Bonding : The hydroxyethyl group in the target compound may form hydrogen bonds in crystal lattices, as observed in N-(2-hydroxy-1,1-dimethylethyl) derivatives ().
- HPLC Analysis : Methods optimized for azomethine derivatives () using acetonitrile-water (70:30) isocratic elution could be adapted for purity assessment.
Biological Activity
2-benzamido-N-(2-hydroxyethyl)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
- Molecular Formula : C23H22N2O2S
- Molecular Weight : 390.5 g/mol
- Structure : The compound features a benzothiophene core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance:
- Mechanism : It is hypothesized that the compound may inhibit specific kinases involved in cancer cell proliferation and survival.
- Efficacy : In vitro studies have shown that related compounds can induce apoptosis in various cancer cell lines, suggesting a potential for this compound in cancer therapy .
Antimicrobial Effects
The compound's structural analogs have demonstrated varying degrees of antimicrobial activity:
- Activity Against Bacteria : Some studies report moderate antibacterial activity against Staphylococcus aureus with minimum inhibitory concentrations (MIC) observed at higher concentrations (≥128 µg/mL) .
- Potential Applications : Given the rising antibiotic resistance, this compound could serve as a lead for developing new antimicrobial agents.
Neuroprotective Effects
Emerging research suggests that benzothiophene derivatives may exhibit neuroprotective effects:
- Mechanism : They may act by modulating neurotransmitter levels or protecting neuronal cells from oxidative stress.
- Research Findings : In animal models of neurodegenerative diseases, compounds structurally related to this compound have shown promise in reducing neuronal damage .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for enhancing the biological activity of this compound:
- Key Modifications : Variations in the side chains and functional groups can significantly influence the potency and selectivity of the compound against specific biological targets.
- Research Data : A study demonstrated that modifications to the benzothiophene ring improved antitumor efficacy while maintaining low toxicity .
Case Studies
- Antitumor Efficacy Study :
- Antimicrobial Activity Assessment :
Q & A
Basic Research Question
- NMR Spectroscopy : 1H and 13C NMR confirm substituent integration and regiochemistry. For example, the benzothiophene core shows characteristic δ 2.5–3.5 ppm (tetrahydro protons) and δ 160–170 ppm (amide carbonyl) .
- IR Spectroscopy : Key peaks include ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .
- HPLC : Used for purity assessment (e.g., isocratic elution with acetonitrile:water, 70:30) .
How can crystallographic software like SHELX be applied to resolve structural ambiguities in this compound?
Advanced Research Question
- Structure Solution : SHELXS/SHELXD for phase determination using single-crystal X-ray data. High-resolution data (<1.0 Å) improves refinement accuracy .
- Refinement : SHELXL refines hydrogen bonding networks (e.g., interactions between the hydroxyethyl group and adjacent amide oxygen) .
- Validation : ORTEP-3 or WinGX visualize thermal ellipsoids and validate geometric parameters (e.g., bond angles within the benzothiophene core) .
How do substituents on the benzothiophene core influence biological activity?
Advanced Research Question
- Structure-Activity Relationship (SAR) :
- Computational Predictions : PASS Online predicts anticancer (Pa > 0.7) and antimycobacterial (Pa > 0.6) activities based on electronic descriptors (e.g., HOMO-LUMO gaps) .
| Derivative | Substituent | Biological Activity | Reference |
|---|---|---|---|
| Compound (I) | 4-Methoxybenzyl | Antifungal (MIC 8 µg/mL) | |
| Compound (II) | 4-Methylbenzyl | Antibacterial (MIC 16 µg/mL) |
What strategies address discrepancies in biological activity data across structural analogs?
Advanced Research Question
- Experimental Design :
- Data Analysis :
What are the methodological challenges in optimizing reaction yields for large-scale synthesis?
Advanced Research Question
- Scale-up Issues :
- Purification :
How can hydrogen bonding patterns inform solid-state stability and formulation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
